3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride

Description

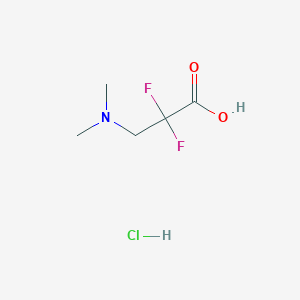

3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride is a fluorinated organic compound featuring a dimethylamino group (-N(CH₃)₂) and two fluorine atoms on the β-carbon of a propanoic acid backbone, stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced acidity (due to fluorine's electron-withdrawing effects) and improved aqueous solubility from the ionic hydrochloride form. The compound is industrially significant, with global suppliers like FabriChem, Inc. and KAIVAL IMPEX offering it for use in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

3-(dimethylamino)-2,2-difluoropropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2.ClH/c1-8(2)3-5(6,7)4(9)10;/h3H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRQEFAKSWJJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2413185-57-4 | |

| Record name | 3-(dimethylamino)-2,2-difluoropropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride typically involves the reaction of dimethylamine with a suitable fluorinated precursor under controlled conditions. One common method includes the use of methanol as a solvent and dimethylamine in an aqueous solution, reacting at a temperature of around 50°C for several hours . The reaction is monitored to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors or batch processing with optimized reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Anticancer Agents : Research indicates that compounds similar to 3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride can inhibit creatine transport and kinase activity, presenting potential therapeutic targets for cancer treatment . This inhibition could disrupt energy metabolism in cancer cells, leading to reduced tumor growth.

- Neuroprotective Agents : The compound's structural similarity to other amino acids allows it to be investigated for neuroprotective effects. Studies have shown that fluorinated amino acids can influence mitochondrial function and protect against neurotoxicity .

-

Peptide Synthesis :

- The incorporation of fluorinated amino acids into peptides can alter their biological activity and stability. Research has demonstrated that fluorinated residues can enhance the thermal stability of peptides and affect their folding patterns, which is crucial for developing peptide-based therapeutics .

Biochemical Research

- Enzyme Inhibition :

- Protein Engineering :

Material Science Applications

- Fluorinated Polymers :

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent through inhibition of energy metabolism pathways.

Case Study 2: Peptide Stability

In another study focusing on peptide synthesis, the incorporation of this compound into peptide sequences demonstrated enhanced thermal stability compared to non-fluorinated counterparts. This stability is critical for therapeutic peptides that require prolonged activity in biological systems.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Methyl Groups

- 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS 1615-10-7): Molecular formula: C₇H₁₆ClNO₂; Molecular weight: 181.66 . The β-carbon bears two methyl groups instead of fluorine atoms. Key difference: Methyl substituents increase steric bulk and reduce electronegativity compared to fluorine, resulting in lower acidity (pKa ~4.5 vs. ~3.8 estimated for the difluoro analog) and higher lipophilicity. Applications may diverge in drug design, where fluorine’s metabolic stability is preferred .

Functional Group Modifications: Carboxylic Acid vs. Ester/Ketone

- Impact: The ester group reduces polarity, enhancing membrane permeability but requiring hydrolysis for bioactivation. The (S)-stereochemistry may influence chiral recognition in biological systems .

- 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride (CAS 5424-47-5): Replaces the carboxylic acid with a ketone and introduces a thiophene ring. Application: Likely used as a synthetic intermediate for heterocyclic pharmaceuticals, leveraging the thiophene’s electron-rich aromatic system for π-π interactions .

Fluorine Positioning: Aliphatic vs. Aromatic

- (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS 1958125-88-6): Fluorine atoms are on an aromatic ring rather than the aliphatic chain. Effect: Aromatic fluorination enhances metabolic stability and binding affinity in drug-receptor interactions (e.g., CNS targets), whereas aliphatic fluorination in the target compound may optimize solubility and acidity .

Structural Rigidity: Linear vs. Cyclopropane Derivatives

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine salts (e.g., CAS 220352-39-6):

Data Table: Comparative Analysis

Biological Activity

3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride, a compound with the molecular formula C5H10ClF2N, is of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group and two fluorine atoms attached to a propanoic acid backbone. Its chemical structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 157.59 g/mol |

| Melting Point | 186-191 °C |

| Solubility | Soluble in water |

| Form | Solid |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dimethylamino group enhances its ability to act as a neurotransmitter modulator, potentially influencing pathways related to:

- Neurotransmission : It may interact with receptors involved in neurotransmitter release.

- Enzyme Modulation : The compound has been shown to affect enzymes that play roles in metabolic pathways, particularly those involved in methylation processes .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antineoplastic Activity : Studies have suggested that this compound can inhibit the growth of certain cancer cell lines by modulating methyltransferase activity, particularly EZH2, which is implicated in cancer progression .

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems .

Toxicity Profile

The compound has been associated with some adverse effects:

- Skin and Eye Irritation : It is classified as causing skin irritation (H315) and serious eye irritation (H319) upon contact .

- Acute Toxicity : It has been reported as harmful if swallowed (H302), necessitating careful handling in laboratory settings .

Case Studies and Research Findings

- Cancer Research :

- Neuropharmacology :

Q & A

Advanced Research Questions

Q. How does the 2,2-difluoro substitution influence the compound’s electronic properties and reactivity?

- Electronic effects : The CF₂ group is electron-withdrawing, reducing the pKa of the carboxylic acid (≈2.5 vs. ≈4.7 for non-fluorinated analogs), enhancing electrophilicity for nucleophilic reactions (e.g., peptide coupling) .

- Steric effects : The rigid CF₂ group restricts conformational flexibility, potentially improving binding specificity in enzyme active sites .

- Experimental validation : Compare reaction kinetics (e.g., EDC/HOBt-mediated coupling) between fluorinated and non-fluorinated analogs .

Q. What strategies are recommended for resolving racemization during synthesis?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases .

- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to enforce stereochemistry at the α-carbon .

- Monitoring : Track enantiomeric excess (ee) via polarimetry or chiral derivatization (e.g., Marfey’s reagent) .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., kinases or proteases) influenced by the dimethylamino and CF₂ groups .

- MD simulations : Perform 100-ns simulations in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends .

Q. How can researchers investigate metabolic stability and in vitro toxicity of this compound?

- Metabolic assays :

- Liver microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH to monitor degradation via LC-MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Toxicity profiling :

- Cell viability : MTT assays in HEK293 or HepG2 cells (IC₅₀ determination) .

- ROS generation : Measure oxidative stress via DCFDA fluorescence in primary neurons .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.